

Synthesis of Substituted Pyrimidines from 2-Amino-5-nitropyrimidine: Application Notes and Protocols

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Compound of Interest

Compound Name: 2-Amino-5-nitropyrimidine

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of substituted pyrimidines utilizing the versatile starting material, **2-Amino-5-nitropyrimidine**. The methodologies outlined herein are crucial for the development of novel pyrimidine-based compounds, a class of molecules with significant therapeutic potential, including applications as kinase inhibitors and other targeted agents in drug discovery.^[1]

Introduction

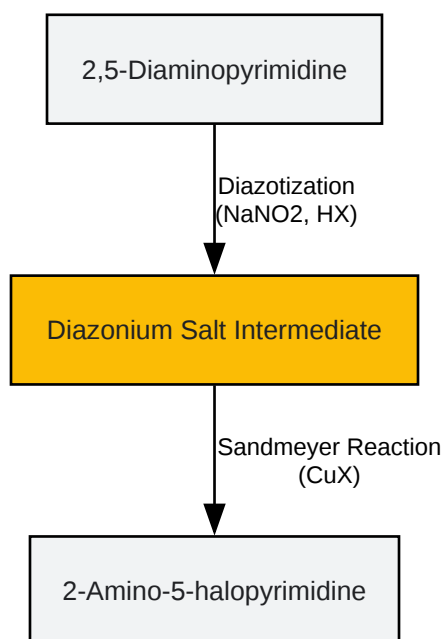
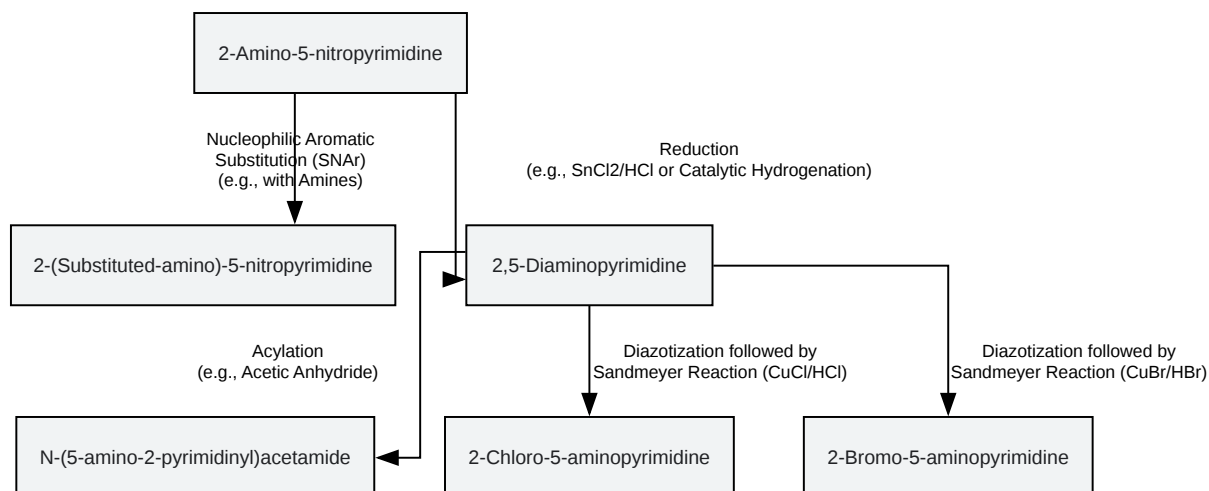
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of pharmacological properties, making the development of efficient and versatile synthetic routes a key objective for researchers. **2-Amino-5-nitropyrimidine** serves as an excellent starting point for generating diverse pyrimidine libraries due to the presence of three key functional handles: the 2-amino group, the electron-withdrawing nitro group at the 5-position, and the pyrimidine ring itself, which is amenable to various transformations.

This guide details three primary synthetic transformations starting from **2-Amino-5-nitropyrimidine**:

- Nucleophilic Aromatic Substitution (S_NAr) at the 2-position, leveraging the reactivity of the amino group.
- Reduction of the 5-nitro group to afford the versatile 2,5-diaminopyrimidine intermediate.
- Further functionalization of the resulting 2,5-diaminopyrimidine via acylation and Sandmeyer-type reactions.

Synthetic Pathways Overview

The overall synthetic strategy allows for the generation of a diverse set of substituted pyrimidines from a common starting material. The key transformations are depicted in the workflow diagram below.



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References

- 1. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
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